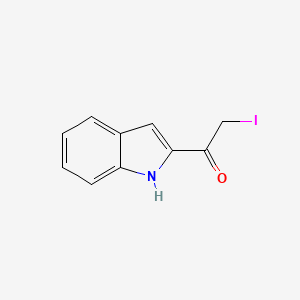

1-(1H-indol-2-yl)-2-iodoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-indol-2-yl)-2-iodoethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring substituted at the 2-position with an iodoethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-2-yl)-2-iodoethanone typically involves the iodination of 1-(1H-indol-2-yl)ethanone. One common method is the reaction of 1-(1H-indol-2-yl)ethanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution at the 2-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly oxidizing agents is also considered to minimize hazardous by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1H-indol-2-yl)-2-iodoethanone undergoes various chemical reactions, including:

- **Reduction

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Activité Biologique

1-(1H-indol-2-yl)-2-iodoethanone is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Indole and its derivatives are known for their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of indole derivatives followed by acylation. The reaction conditions can significantly influence the yield and purity of the product. For instance, using various acids as catalysts can lead to different outcomes in terms of product yield and side reactions.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with indole scaffolds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) often in the range of 0.25 µg/mL to 16 µg/mL . The presence of halogen substitutions on the indole ring enhances this activity, making it a promising candidate for further development as an antibacterial agent.

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | ≤0.25 | |

| Indole derivatives | C. neoformans | ≤0.25 |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including ovarian carcinoma (SKOV-3), prostate cancer (PC-3), and cervical cancer (HeLa). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, indole derivatives have been shown to modulate signaling pathways involved in cell survival and apoptosis. Additionally, they may act as inhibitors of bacterial enzymes or disrupt biofilm formation, which is crucial for pathogen virulence.

Case Studies

Several studies have documented the efficacy of indole derivatives in clinical settings:

- Antibacterial Activity : A study highlighted the effectiveness of indole derivatives, including this compound, against MRSA strains, demonstrating a significant reduction in bacterial load in treated subjects compared to controls .

- Anticancer Studies : In vitro assays revealed that treatment with indole derivatives led to a marked decrease in cell viability across multiple cancer cell lines, suggesting potential for therapeutic use in oncology .

Propriétés

Numéro CAS |

33588-59-9 |

|---|---|

Formule moléculaire |

C10H8INO |

Poids moléculaire |

285.08 g/mol |

Nom IUPAC |

1-(1H-indol-2-yl)-2-iodoethanone |

InChI |

InChI=1S/C10H8INO/c11-6-10(13)9-5-7-3-1-2-4-8(7)12-9/h1-5,12H,6H2 |

Clé InChI |

HSVWRIKGMCYTAR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(N2)C(=O)CI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.